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Compound of Interest

Compound Name: Dihydrocarvyl acetate, (+/-)-

Cat. No.: B1630012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(+/-)-Dihydrocarvyl acetate is a monoterpenoid ester recognized for its multifaceted sensory

profile, contributing to the aroma and flavor of various commercial products.[1] As a chiral

molecule, its different stereoisomers can impart distinct sensory properties, making it a

versatile ingredient in the flavor and fragrance industry.[2] This document provides detailed

application notes and experimental protocols for the evaluation and utilization of (+/-)-

dihydrocarvyl acetate, intended for professionals in research, development, and quality control.

Sensory Profile and Applications
(+/-)-Dihydrocarvyl acetate possesses a complex and desirable organoleptic profile,

characterized by sweet, floral, rosy, and minty notes.[3] Its aroma is often described as having

a light character, reminiscent of fresh linalyl acetate with faint fruity and floral undertones, and a

subtle berry nuance.[1] This versatile profile allows for its use in a wide range of applications:

Fragrance: It is utilized in fine fragrances, personal care products (such as deodorants, body

lotions, and hair care), and home care items (like air fresheners and laundry products).[4] In

perfumery, it finds application in bergamot colognes, as well as herbal, citrus, grape, pear,
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and guava fragrance compositions.[1] The typical usage level in fragrance concentrates can

range from 0.740% to as high as 37.000%, with an average of around 5.500%.[1]

Flavor: In the flavor industry, (+/-)-dihydrocarvyl acetate is used to impart a sweet, floral, and

slightly minty taste. It is a known component of spearmint oil and is used in flavor

formulations for chewing gum, mint candies, and beverages.[5][6] The taste at a

concentration of 25 ppm is described as floral, vegetative, and minty with cooling, rose, and

bean nuances.[7]

Quantitative Data
A comprehensive understanding of the physicochemical and sensory properties of (+/-)-

dihydrocarvyl acetate is crucial for its effective application.

Physicochemical Properties
Property Value Reference(s)

Molecular Formula C₁₂H₂₀O₂ [8]

Molecular Weight 196.29 g/mol [8]

CAS Number 20777-49-5 [8]

FEMA Number 2380 [9]

Appearance Colorless liquid [3]

Boiling Point 232-234 °C [3]

Flash Point 90 °C (closed cup) [10]

Specific Gravity 0.942-0.950 @ 20°C [7]

Refractive Index 1.458-1.463 @ 20°C [7]

Solubility
Soluble in alcohol; slightly

soluble in water.
[7]

Sensory Properties and Comparative Data
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Direct comparative studies on the odor and taste thresholds of (+/-)-dihydrocarvyl acetate are

limited in publicly available literature.[3] However, the following table provides data for related

and commonly used floral and minty fragrance and flavor ingredients to offer a contextual

understanding.

Compound Odor Profile

Odor
Threshold
(in water,
ppb)

Taste
Profile

Taste
Threshold
(in water,
ppm)

Reference(s
)

(+/-)-

Dihydrocarvyl

acetate

Floral, rosy,

sweet, minty
Not available

Floral,

vegetative,

minty, cooling

Not available [3][7]

Linalool
Floral, citrus,

woody
6 Floral, citrus 0.3 [11]

Geraniol Rosy, floral 40 Rosy, fruity 0.5 [11]

Citronellol Rosy, citrus 11 Rosy, citrus 0.3 [11]

L-Carvone

(Spearmint)

Minty,

spearmint
1.6 Minty, cooling Not available [6]

L-Menthol

(Peppermint)
Minty, cooling 3.9

Cooling,

minty
0.2-0.4 [6]

Experimental Protocols
Sensory Evaluation: Triangle Test for Flavor Difference
Objective: To determine if a perceptible overall difference exists between two product

formulations, one containing (+/-)-dihydrocarvyl acetate and a control.

Materials:

Two product samples (e.g., chewing gum, beverage) to be compared: a control (A) and a

test sample with (+/-)-dihydrocarvyl acetate (B).

Presentation cups or vessels, coded with random three-digit numbers.
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Water and unsalted crackers for palate cleansing.

Ballots for recording responses.

A controlled sensory evaluation environment with neutral lighting and free of extraneous

odors.

Procedure:

Panelist Selection: Recruit a panel of at least 24-30 individuals who are regular consumers

of the product category being tested.

Sample Preparation: Prepare the samples under identical conditions. For each panelist,

present three coded samples: two of one product and one of the other. The order of

presentation should be randomized and balanced across all panelists (e.g., AAB, ABA, BAA,

ABB, BAB, BBA).

Instructions to Panelists:

Instruct panelists to cleanse their palate with water and a cracker before starting and

between each sample.

Explain that they will be presented with three samples, two of which are identical and one

is different.

Ask them to taste the samples from left to right and identify the "odd" or "different" sample.

Even if they are unsure, they must make a choice.

Data Collection: Panelists record their choice of the odd sample on the ballot.

Data Analysis: The number of correct identifications is counted. Statistical analysis (using a

chi-squared test or consulting a statistical chart for triangle tests) is performed to determine if

the number of correct identifications is significantly greater than what would be expected by

chance (one-third).
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Instrumental Analysis: Gas Chromatography-
Olfactometry (GC-O)
Objective: To identify the specific odor-active compounds, including (+/-)-dihydrocarvyl acetate,

in a complex mixture (e.g., essential oil, fragrance compound) and to characterize their aroma

contribution.

Materials and Equipment:

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an

olfactometry port (sniffing port).

Capillary column suitable for the analysis of volatile compounds (e.g., a polar SLB®-IL59 or

a non-polar DB-5).

High-purity helium as the carrier gas.

Sample of interest (e.g., spearmint essential oil) diluted in a suitable solvent (e.g., hexane or

ethanol).

Trained sensory panelists for olfactometry.

Procedure:

Sample Preparation: Dilute the sample to an appropriate concentration in the chosen

solvent. A typical starting dilution for essential oils is 1:100 (v/v).

GC Conditions:

Injector Temperature: 250°C

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at a rate of 5°C/minute to

240°C, and hold for 5 minutes.

Carrier Gas Flow: Constant flow of 1.5 mL/minute.

Split Ratio: 20:1
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Detector Temperature (FID): 280°C

Sniffing Port: The effluent from the GC column is split between the FID and the sniffing

port. The transfer line to the sniffing port should be heated (e.g., 250°C) to prevent

condensation. Humidified air is typically added to the sniffing port to prevent nasal

dehydration.

Olfactometry:

A trained panelist sniffs the effluent from the sniffing port throughout the chromatographic

run.

The panelist records the retention time, duration, intensity (using a predefined scale), and

a descriptor for each odor perceived.

Data Analysis: The olfactogram (a chromatogram of odors) is generated and aligned with the

FID chromatogram. This allows for the correlation of specific odors with chemical

compounds. The identity of the compounds can be confirmed by Gas Chromatography-Mass

Spectrometry (GC-MS) using the same chromatographic conditions.

Visualizations
Olfactory Signaling Pathway
The perception of (+/-)-dihydrocarvyl acetate's aroma is initiated by its interaction with olfactory

receptors in the nasal cavity, triggering a complex signaling cascade.
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Click to download full resolution via product page

Caption: Olfactory signal transduction cascade initiated by an odorant molecule.

Experimental Workflow for Sensory Evaluation
A systematic approach is essential for obtaining reliable sensory data. The following workflow

outlines the key steps in a sensory evaluation study.
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Caption: A typical workflow for conducting sensory evaluation studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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